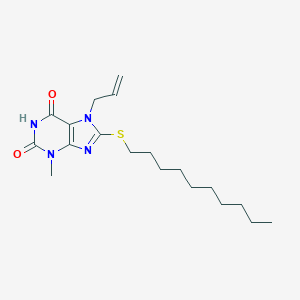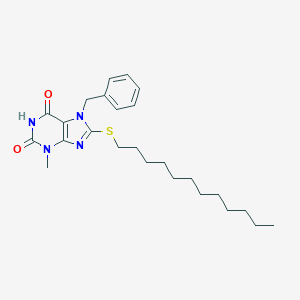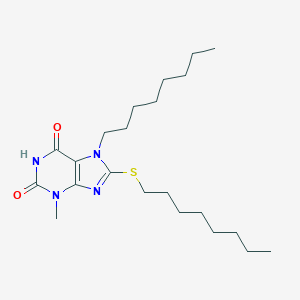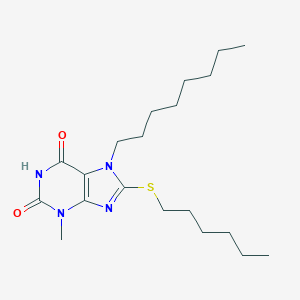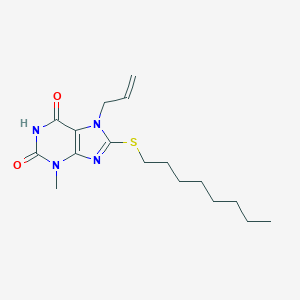![molecular formula C15H12BrFN2OS B403641 6-BROMO-2-{[2-(2-FLUOROPHENOXY)ETHYL]SULFANYL}-1H-1,3-BENZODIAZOLE](/img/structure/B403641.png)
6-BROMO-2-{[2-(2-FLUOROPHENOXY)ETHYL]SULFANYL}-1H-1,3-BENZODIAZOLE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-BROMO-2-{[2-(2-FLUOROPHENOXY)ETHYL]SULFANYL}-1H-1,3-BENZODIAZOLE is a complex organic compound with potential applications in various scientific fields. It is characterized by the presence of bromine, fluorine, and sulfur atoms, which contribute to its unique chemical properties.
Méthodes De Préparation
The synthesis of 6-BROMO-2-{[2-(2-FLUOROPHENOXY)ETHYL]SULFANYL}-1H-1,3-BENZODIAZOLE typically involves multiple steps, including the introduction of bromine and fluorine atoms into the benzimidazole ring. The reaction conditions often require specific reagents and catalysts to achieve the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or sulfide derivatives.
Substitution: The bromine atom can be substituted with other nucleophiles, leading to the formation of different derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
6-BROMO-2-{[2-(2-FLUOROPHENOXY)ETHYL]SULFANYL}-1H-1,3-BENZODIAZOLE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It may be studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a therapeutic agent.
Industry: It can be used in the development of new materials or as a precursor in chemical manufacturing.
Mécanisme D'action
The mechanism of action of 6-BROMO-2-{[2-(2-FLUOROPHENOXY)ETHYL]SULFANYL}-1H-1,3-BENZODIAZOLE involves its interaction with specific molecular targets. The presence of bromine and fluorine atoms can enhance its binding affinity to certain enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparaison Avec Des Composés Similaires
Similar compounds include other benzimidazole derivatives with different substituents. For example:
6-BROMO-2-([2-(2-FLUOROPHENOXY)ETHYL]THIO)-1H-BENZIMIDAZOLE: A closely related compound with similar chemical properties.
ETHYL 6-BROMO-5-((2-FLUOROBENZYL)OXY)-2-PHENYL-1-BENZOFURAN-3-CARBOXYLATE: Another compound with a benzimidazole core but different substituents. The uniqueness of 6-BROMO-2-{[2-(2-FLUOROPHENOXY)ETHYL]SULFANYL}-1H-1,3-BENZODIAZOLE lies in its specific combination of bromine, fluorine, and sulfur atoms, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C15H12BrFN2OS |
|---|---|
Poids moléculaire |
367.2g/mol |
Nom IUPAC |
6-bromo-2-[2-(2-fluorophenoxy)ethylsulfanyl]-1H-benzimidazole |
InChI |
InChI=1S/C15H12BrFN2OS/c16-10-5-6-12-13(9-10)19-15(18-12)21-8-7-20-14-4-2-1-3-11(14)17/h1-6,9H,7-8H2,(H,18,19) |
Clé InChI |
DMYPGWGCMQDSIO-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)OCCSC2=NC3=C(N2)C=C(C=C3)Br)F |
SMILES canonique |
C1=CC=C(C(=C1)OCCSC2=NC3=C(N2)C=C(C=C3)Br)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


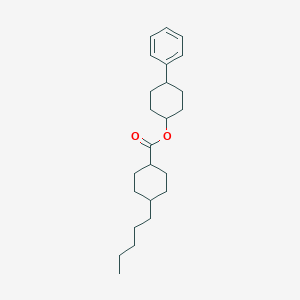
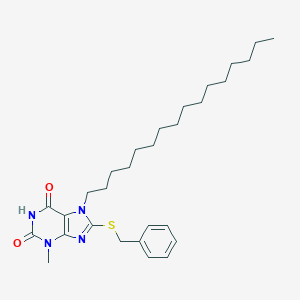
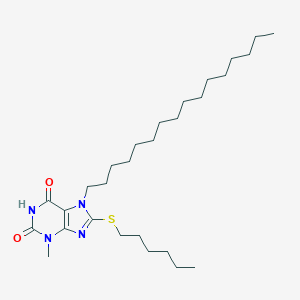
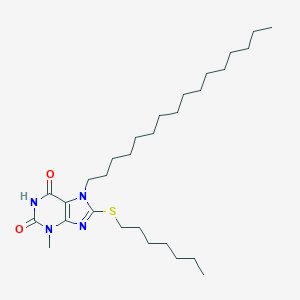
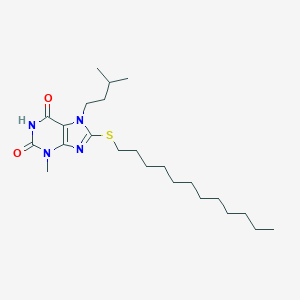
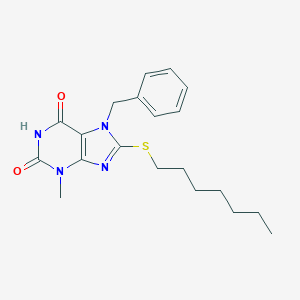
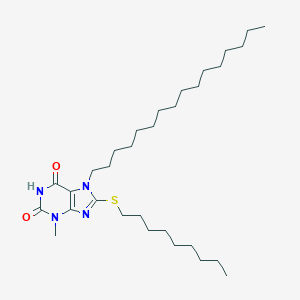
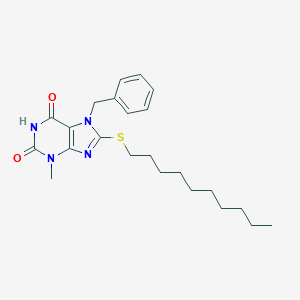
![1-(1H-indol-3-yl)-2-[(4-methyl-1,3-thiazol-2-yl)amino]ethanone](/img/structure/B403573.png)
